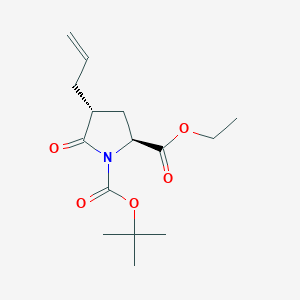

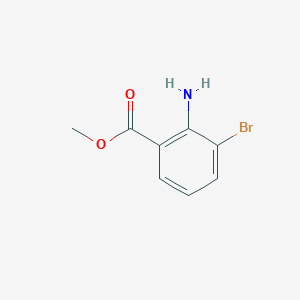

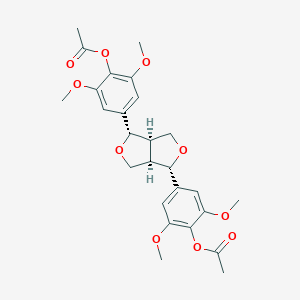

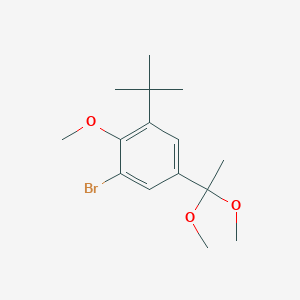

1-Bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene

カタログ番号 B168485

CAS番号:

153356-10-6

分子量: 331.24 g/mol

InChIキー: MBJORHGWENGNAR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

“1-Bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene” is a complex organic compound. It contains a benzene ring, which is a cyclic hydrocarbon, and several substituents including a bromo group, a tert-butyl group, a dimethoxyethyl group, and a methoxy group .

Physical And Chemical Properties Analysis

Some physical and chemical properties can be predicted based on the structure of the compound. For example, the presence of the bromo group would likely make the compound relatively dense and possibly give it a high boiling point .特性

IUPAC Name |

1-bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrO3/c1-14(2,3)11-8-10(15(4,18-6)19-7)9-12(16)13(11)17-5/h8-9H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJORHGWENGNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)C(C)(OC)OC)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630558 | |

| Record name | 1-Bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene | |

CAS RN |

153356-10-6 | |

| Record name | 1-Bromo-3-tert-butyl-5-(1,1-dimethoxyethyl)-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

To 1-(5-bromo-3-tert-butyl-4-hydroxyphenyl)ethanone (678 g, 2.50 mol), methanol (678 mL), trimethyl orthoformate (796 g, 7.50 mol) and (±)-10-camphorsulfonic acid [(±)-CSA] (11.6 g, 0.050 mol, 2 mol %) were added and stirred under a nitrogen atmosphere. Alter stirring for 2.7 hours, N,N-dimethylformamide (1.7 L) were added thereto. The resultant mixture was cooled on ice. Subsequently, methyl iodide (700 g) and potassium carbonate (518 g) were added in this order and stirred at room temperature. After stirring for 5.5 hours, water (4750 mL) and n-heptane (4750 mL) were added to the reaction solution to separate liquid layers. The organic layer was washed with water (2370 mL), and sodium sulfate (120.2 g) was added thereto and stirred. Then, this layer was vacuum filtered. At this time, washing with n-heptane (250 mL) was carried out. The solvent in the filtrate was evaporated (50° C.) to give 808 g of the captioned compound as a brown oily material (yield: 98%; HPLC purity: 96.8%).

Quantity

678 g

Type

reactant

Reaction Step One

[Compound]

Name

resultant mixture

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

Yield

98%

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, methanol (678 mL), trimethyl orthoformate (796 g, 7.50 mol), and (±)-10-camphorsulfonic acid [(±)-CSA] (11.6 g, 0.050 mol, 2 mol %) were added to 1-(5-bromo-3-tert-butyl-4-hydroxyphenyl)ethanone (678 g, 2.50 mol), followed by stirring. After stirring for 2.7 hours, N,N-dimethylformamide (1.7 L) was added and this was cooled on ice. Furthermore, methyl iodide (700 g) was added followed by potassium carbonate (518 g), and this was stirred at room temperature. After stirring for 5.5 hours, water (4750 mL) and n-heptane (4750 mL) were added and the solution was separated. The organic layer was washed with water (2370 mL), and then sodium sulfate (120.2 g) was added. After stirring, the mixture was filtered by suction, and rinsed with n-heptane (250 mL). The filtrate was evaporated (50° C.) to obtain 808 g of the subject compound as a brown oily substance (yield: 98%, HPLC purity: 96.8%).

Quantity

678 g

Type

reactant

Reaction Step Five

Name

Yield

98%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。